molecular formula C27H52O4 B3053148 2-Ethylhexyl nonyl sebacate CAS No. 5137-28-0

2-Ethylhexyl nonyl sebacate

Cat. No. B3053148
CAS RN: 5137-28-0
M. Wt: 440.7 g/mol
InChI Key: NWWSFSWXVYZYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylhexyl nonyl sebacate is an organic compound, specifically a diester . It is formed by the reaction between sebacic acid and 2-ethylhexanol . This oily, colorless liquid serves as a plasticizer and finds applications in various industries, including the explosive C4 .


Synthesis Analysis

The synthesis of 2-Ethylhexyl nonyl sebacate involves a non-catalytic route . Researchers have achieved its direct synthesis from sebacic acid under subcritical and near-critical conditions of 2-ethylhexanol. Remarkably, this process occurs without the addition of external catalysts. The use of reversible reaction kinetics allows for fitting experimental data, considering the effect of acid catalysis across different initial molar ratios and temperatures. Even under subcritical conditions and at a lower temperature of 523 K, equilibrium conversion is achieved within an hour of reaction. This synthesis route is both economically viable and environmentally advantageous due to lower molar excess of alcohol and shorter reaction time .

Scientific Research Applications

1. Lubricant Synthesis and Properties

2-Ethylhexyl nonyl sebacate, also known as di-2-ethylhexyl sebacate, is prominently used in the synthesis of high molecular weight esters for lubrication purposes. Its synthesis involves transesterification processes, with its solubility in supercritical carbon dioxide being a critical factor (Narayan, Dev, & Madras, 2015). Moreover, the oxidative degradation process of this ester, specifically di-2-ethylhexyl sebacate (DEHS), impacts its tribological behavior, affecting lubrication properties and wear resistance (Wu, Li, Zhang, & Wang, 2013).

2. Chemical Synthesis

The chemical synthesis of bis(2-ethylhexyl) sebacate, a variant of 2-ethylhexyl nonyl sebacate, is achieved through various methods, including non-catalytic synthesis under high pressures (Narayan & Madras, 2017). Different catalytic processes, such as using silicon dioxide supported on phosphotungstic acid, have also been explored for efficient synthesis (Yang Yun-feng, 2008).

3. Corrosion Inhibition

In the context of construction and materials science, di-(2-ethylhexyl)-sebacate has been studied for its potential as a corrosion inhibitor. It's particularly investigated for its effects on the corrosion behavior of reinforcing steel in concrete, where it can form protective films to mitigate electrochemical reactions (Yang Jixing, 2007).

4. Plasticizer Effects and Applications

As a plasticizer, 2-ethylhexyl nonyl sebacate finds use in modifying the properties of various polymers. Its application is crucial in the packaging industry for modifying materials like poly(lactic acid) to improve their plastic deformability and other physical properties (Gzyra-Jagieła et al., 2021).

5. Analytical and Electrochemical Applications

In analytical chemistry, bis(2-ethylhexyl)sebacate has been used in the development of ion-selective electrodes. Its role as a plasticizer in poly(vinylchloride) membranes has been explored for determining substances like ketoprofen, showcasing its utility in enhancing the analytical performance of these electrodes (Lenik, 2012).

properties

IUPAC Name

10-O-(2-ethylhexyl) 1-O-nonyl decanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52O4/c1-4-7-9-10-13-16-19-23-30-26(28)21-17-14-11-12-15-18-22-27(29)31-24-25(6-3)20-8-5-2/h25H,4-24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWSFSWXVYZYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCCC(=O)OCC(CC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40965669
Record name 2-Ethylhexyl nonyl decanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylhexyl nonyl sebacate

CAS RN

5137-28-0
Record name 1-(2-Ethylhexyl) 10-nonyl decanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5137-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhexyl nonyl sebacate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylhexyl nonyl decanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40965669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl nonyl sebacate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.537
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Ethylhexyl nonyl sebacate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Ethylhexyl nonyl sebacate
Reactant of Route 3
Reactant of Route 3
2-Ethylhexyl nonyl sebacate
Reactant of Route 4
Reactant of Route 4
2-Ethylhexyl nonyl sebacate
Reactant of Route 5
Reactant of Route 5
2-Ethylhexyl nonyl sebacate
Reactant of Route 6
Reactant of Route 6
2-Ethylhexyl nonyl sebacate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.